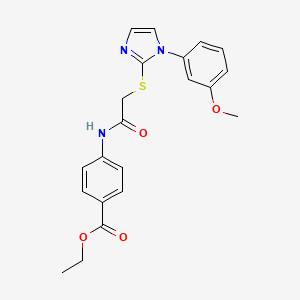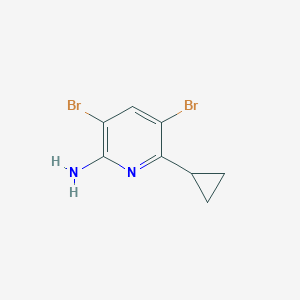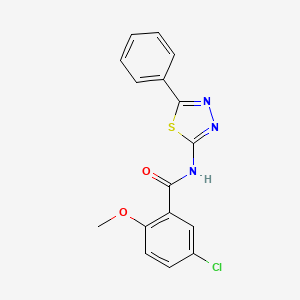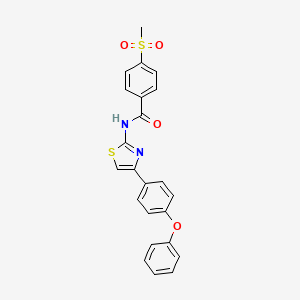![molecular formula C21H14Cl2N4O3 B3011736 3-(2,4-二氯苄基)-1-甲基-7-苯基恶唑并[2,3-f]嘌呤-2,4(1H,3H)-二酮 CAS No. 899751-95-2](/img/structure/B3011736.png)
3-(2,4-二氯苄基)-1-甲基-7-苯基恶唑并[2,3-f]嘌呤-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of oxazolopurinediones, which are closely related to the compound of interest, involves cyclization of 8-bromotheophylline with oxiranes. This process yields a range of compounds with varying substituents, which can significantly affect their biological activity and receptor affinity . Another related synthesis pathway for purine derivatives starts with 5-amino-3-(methylthio)-1H-1,2,4-triazole, which is combined with 5-bromo-2,4-dichloro-6-methylpyrimidine, followed by a nucleophilic aromatic substitution (SNAr) alkoxylation to introduce various aliphatic alcohols into the novel tricyclic heterocyclic core . These methods highlight the versatility and complexity of synthesizing purine analogs, which can be tailored for specific biological activities.
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial for their interaction with biological targets. The presence of an oxazolo[2,3-f]purinedione moiety, as seen in the compound of interest, suggests a tricyclic structure that can potentially interact with adenosine receptors. The affinity and selectivity towards these receptors are influenced by the substituents on the purine core, particularly at the 7-position. Structural activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies emphasize the importance of lipophilic substituents for pharmacological activity, with a volume limitation for optimal interaction with the A(2A) adenosine receptor .
Chemical Reactions Analysis
The chemical reactivity of purine derivatives is influenced by their functional groups and the overall molecular framework. The synthesis pathways described involve key reactions such as intramolecular alkylation, SNAr alkoxylation, and cyclization, which are fundamental for constructing the purine scaffold and introducing various functional groups . These reactions are carefully designed to achieve the desired molecular complexity and to ensure the presence of specific substituents that are critical for the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, including solubility, melting point, and stability, are determined by their molecular structure. The presence of alkyl or phenyl groups can enhance lipophilicity, which is a significant factor for biological activity, particularly for receptor-ligand interactions. Compounds with long alkyl chains have been shown to possess anticonvulsant activity, although this can be accompanied by neurotoxicity. The balance between hydrophilic and lipophilic properties is essential for the pharmacokinetic profile of these compounds, affecting their absorption, distribution, metabolism, and excretion (ADME) characteristics .
科学研究应用
配位化学
对嘌呤衍生物(例如 1,3-二甲基-8-氮杂黄嘌呤和 3-甲基-8-氮杂黄嘌呤)与二价阳离子(锰、钴、镍、锌和镉)在水性介质中的配位化学的研究导致形成以 [M(H2O)6]2+ 为阳离子和嘌呤衍生物为阴离子的固体。第二配位层相互作用,包括氢键网络,在所得晶体结构中起着至关重要的作用,提供了对一维和二维超结构形成的见解。这项研究为理解配位化学和嘌呤衍生物在材料科学和催化中的潜在应用提供了基础 (Maldonado 等,2009)。
受体亲和性和生物活性
进一步探索嘌呤-2,6-二酮衍生物,特别关注它们的受体亲和性,发现了潜在的精神活性。7-取代的 1,3-二甲基-3,7-二氢嘌呤-2,6-二酮的 8-氨基烷基氨基和 8-芳基哌嗪基丙氧基衍生物的设计展示了对 5-HT1A、5-HT2A 和 5-HT7 受体的有希望的亲和力和选择性谱。其中,特定的衍生物表现出类似抗抑郁和抗焦虑的活性,突出了嘌呤衍生物在解决心理健康障碍中的治疗潜力 (Chłoń-Rzepa 等,2013)。
抗癌应用
新型稠合三唑并吡咯并[2,1-f]嘌呤衍生物的合成和生物学评估已证明对各种人类癌细胞系具有显着的抗增殖活性。这些发现表明此类衍生物作为抗癌剂的潜力,其中特定化合物显示出与标准药物(如多柔比星)相当的活性。这项研究为基于嘌呤衍生物开发新的化疗药物开辟了道路 (Sucharitha 等,2021)。
作用机制
Target of Action
It shares a structural similarity with dichlorobenzyl alcohol , which is known to act as a mild antiseptic with a broad spectrum for bacteria and viruses associated with mouth and throat infections .
Mode of Action
Dichlorobenzyl alcohol, a structurally similar compound, has been shown to have a virucidal effect against a number of viruses associated with the common cold, observed by a reduction in the viral load .
Biochemical Pathways
The structurally similar compound, dichlorobenzyl alcohol, is known to interact with the biochemical pathways of various bacteria and viruses, leading to their inactivation .
Result of Action
The structurally similar compound, dichlorobenzyl alcohol, has been shown to reduce throat soreness and provide pain relief and relief from difficulty in swallowing 5 minutes after administration .
属性
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N4O3/c1-25-18-17(26-11-16(30-20(26)24-18)12-5-3-2-4-6-12)19(28)27(21(25)29)10-13-7-8-14(22)9-15(13)23/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSLDXIOSFRWMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=C(C=C(C=C3)Cl)Cl)N4C=C(OC4=N2)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dichlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(3-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B3011660.png)
![N-[(4-methylphenyl)sulfonyl]-N-(2-oxo-1,3-dipropyl-2,3-dihydro-1H-benzimidazol-5-yl)glycine](/img/structure/B3011663.png)
![11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B3011664.png)
![ethyl 1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B3011665.png)
![(3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloride](/img/structure/B3011666.png)


![2-(benzo[d]isoxazol-3-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide](/img/structure/B3011669.png)
![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3011671.png)
![5-{[(3S)-3-aminopyrrolidin-1-yl]methyl}-1,3-oxazolidin-2-one dihydrochloride](/img/structure/B3011673.png)
